ETHYL 4,5-DIMETHYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 4,5-DIMETHYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a fused triazolothiazole core linked to a thiophene carboxylate moiety via a sulfanyl acetamide bridge. Its synthesis involves multi-step reactions, including condensation of 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole with methyl hydrazino-carbodithioate, followed by cyclization with ethyl 2-chloro-2-(2-phenylhydrazono)acetate in ethanolic triethylamine . Structural confirmation relies on elemental analysis, spectral data (IR, NMR, MS), and chemical transformations . The compound’s design integrates pharmacophores known for bioactivity, such as the triazolothiazole system (associated with antimicrobial and anticancer properties) and the thiophene carboxylate group (implicated in metabolic stability) .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-4-28-19(27)17-12(2)13(3)31-18(17)22-16(26)11-30-21-24-23-20-25(21)15(10-29-20)14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPUXQLJZPXFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thiophene derivatives, including ETHYL 4,5-DIMETHYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific reaction conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Chemical Reactions Analysis
ETHYL 4,5-DIMETHYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thiophene derivatives, including ETHYL 4,5-DIMETHYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE, have a wide range of scientific research applications. They are used in medicinal chemistry for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Additionally, thiophene derivatives are utilized in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Findings:
Bioactivity Modulation :
- The target compound shares structural motifs with antimicrobial triazolothiadiazoles (e.g., pyridyl-substituted derivatives in ), but its 4,5-dimethyl thiophene group may enhance lipophilicity and membrane penetration compared to simpler aryl groups .
- Compounds with α-naphthylmethylene substituents (e.g., ) exhibit broad-spectrum antimicrobial activity, suggesting that bulkier aromatic groups improve target binding. In contrast, the target compound’s phenyl-triazolothiazole group may prioritize selectivity over broad-spectrum efficacy.
Synthetic Efficiency :
- The target compound’s synthesis requires precise control of cyclization conditions (e.g., triethylamine catalysis), whereas pyridyl-substituted analogues utilize phase-transfer catalysts for higher yields .
However, the triazolothiazole core’s electron-deficient nature could enable similar DNA-intercalation or enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
